N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide
CAS No.:
Cat. No.: VC13791668
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4S |
|---|---|
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | N-[(E)-(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide |
| Standard InChI | InChI=1S/C12H16N4S/c1-10-5-4-6-11(14-10)9-13-15-12(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)/b13-9+ |
| Standard InChI Key | NTPQBGPSNWNHFH-UKTHLTGXSA-N |
| Isomeric SMILES | CC1=NC(=CC=C1)/C=N/NC(=S)N2CCCC2 |
| SMILES | CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2 |
| Canonical SMILES | CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2 |
Introduction
Chemical Structure and Nomenclature
N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide (CAS 907549-72-8) is a heterocyclic compound comprising a pyrrolidine ring, a 6-methyl-2-pyridyl moiety, and a carbothiohydrazide functional group. Its molecular formula is C₁₂H₁₆N₄S, with a molecular weight of 248.35 g/mol . The compound is also known by synonyms such as N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide and 1-Pyrrolidinecarbothioic acid, [(6-methyl-2-pyridinyl)methylene]hydrazide .
The structure features a pyrrolidine ring (five-membered saturated amine) linked via a methylene group to a 6-methyl-2-pyridyl substituent. The carbothiohydrazide group (-CSNH₂) is attached to the pyrrolidine nitrogen, enabling coordination with metal ions or participation in hydrogen bonding.
Synthesis and Preparation Methods
The synthesis of N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide typically involves condensation reactions. Key methods include:
Condensation with Aldehydes
The primary route involves reacting pyrrolidine-1-carbothiohydrazide with 6-methyl-2-pyridinecarbaldehyde under mild acidic or neutral conditions. This method leverages the nucleophilic hydrazide group to form a Schiff base with the aldehyde .
Physical and Chemical Properties
Research and Development Trends
Recent studies highlight the versatility of pyrrolidine-carbothiohydrazide derivatives:
Metal Complexes
Copper(II) complexes of morpholine-thiosemicarbazones exhibit antioxidant and antimicrobial activity, suggesting potential for similar derivatives .
Structural Derivatives
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Pyridine Substitutions: Replacing the 6-methyl group with electron-withdrawing/donating groups alters bioactivity .
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Ring Expansion: Azepane or piperazine analogs (e.g., MeOIstHex) enhance solubility and target binding .
Challenges and Future Directions
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Spectroscopic Data Gaps: Direct characterization (e.g., X-ray crystallography) is needed to confirm stereochemistry.
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Biological Screening: Systematic evaluation of anticancer, antimicrobial, and fungicidal activities is warranted.
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Synthetic Optimization: Exploring green chemistry methods (e.g., solvent-free reactions) could improve scalability.
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